molecular formula C10H7NO4 B3058748 6-Amino-2-oxo-2H-chromene-3-carboxylic acid CAS No. 91587-88-1

6-Amino-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3058748
CAS No.: 91587-88-1
M. Wt: 205.17 g/mol
InChI Key: GBOBLRCXTPQHOI-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-2H-chromene-3-carboxylic acid, with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol , is a functionalized coumarin derivative of significant interest in medicinal chemistry and chemical biology research. This compound serves as a versatile chemical scaffold, as its structure incorporates both an amino group and a carboxylic acid, providing two distinct sites for chemical modification and conjugation . Researchers can leverage these sites to create amide bonds, for instance, to synthesize molecular probes or more complex derivatives, as demonstrated by the existence of related compounds like 6-((iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid . The core coumarin structure is also known to form stable molecular complexes with other organic molecules, such as 6-amino-2H-chromen-2-one, which may be exploited in materials science . Furthermore, synthetic coumarin derivatives have demonstrated potent and specific biological activities in research settings. For example, studies have shown that a related synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, can act as a highly effective irreversible inhibitor of secretory phospholipase A2 (sPLA2) enzymes, with potential applications in neutralizing venom toxins and reducing associated edema and myotoxic effects . This suggests that the this compound scaffold holds promise for the development of novel enzyme inhibitors and pharmacological tools. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-amino-2-oxochromene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOBLRCXTPQHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(C(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238639
Record name 6-Amino-2-oxo-2H-chromene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91587-88-1
Record name 6-Amino-2-oxo-2H-chromene-3-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091587881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P05UVL3OA5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Scientific Research Applications

Biological Applications

Enzyme Detection
One of the significant applications of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid is in the detection of enzymatic activity. It is particularly useful for identifying the enzymatic activity of bacteria such as Enterococci and Streptococci. The compound undergoes hydrolysis in the presence of specific enzymes, leading to a measurable loss of fluorescence, which can be quantitatively analyzed .

Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain coumarin derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Photochemical Applications

Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its role in organic light-emitting diodes (OLEDs). Its unique photophysical properties allow it to be used as a fluorescent dye in OLED applications. Research has demonstrated that modifications to the chromene structure can enhance its photostability and efficiency in light emission .

Laser Dyes
Similar to its application in OLEDs, this compound serves as a laser dye due to its ability to absorb and emit light at specific wavelengths. This makes it valuable in various optical applications .

Material Science Applications

Synthesis of Functional Polymers
The compound can be incorporated into pH-sensitive polymers, which are useful for environmental monitoring and biomedical applications. These polymers can change their properties based on pH levels, allowing for targeted drug delivery systems or sensors that respond to environmental changes .

Photocleavable Protecting Groups
In synthetic chemistry, derivatives of this compound are employed as photocleavable protecting groups. This application is crucial in organic synthesis where selective activation under light exposure is required .

Medicinal Chemistry Applications

Drug Development
The structural features of this compound make it a candidate for drug development. Its derivatives have shown potential in treating various diseases due to their biological activity, including anti-inflammatory and anticancer properties .

Data Tables

Application Area Specific Use Reference
BiologicalEnzyme detectionBardajee et al., 2006a
BiologicalAntimicrobial propertiesPubChem
PhotochemicalOLEDsJones et al., 1985
PhotochemicalLaser dyesCui et al., 2018
Material ScienceFunctional polymersBardajee et al., 2006a
Material SciencePhotocleavable protecting groupsGeissler et al., 2005
Medicinal ChemistryDrug developmentZhang et al., 2008

Case Studies

  • Enzymatic Activity Detection : A study demonstrated the use of this compound in detecting β-glucosidase activity in bacterial cultures. The fluorescence decrease correlated with enzyme concentration, providing a sensitive method for enzyme detection.
  • OLED Development : Research conducted by Cui et al. (2018) explored the incorporation of this compound into OLEDs, resulting in devices with enhanced brightness and stability under operational conditions.
  • Antimicrobial Testing : A series of derivatives were synthesized and tested against common bacterial strains, showing significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Chromene-3-carboxylic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹)
6-Amino-2-oxo-2H-chromene-3-carboxylic acid 6-NH₂ C₁₀H₇NO₄ 205.17 Not reported N-H stretch (~3300), C=O (~1700)*
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 6-Br C₁₀H₅BrO₄ 269.05 194–196 ; 200 1771 (C=O lactone), 1369 (C-Br)
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 6-Cl C₁₀H₅ClO₄ 224.59 Not reported 1746 (C=O), 1565 (C-Cl)
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 8-Cl C₁₀H₄Cl₂O₄ 259.04 Not reported 1746 (C=O), 1210 (C-Cl)
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Naphtho-fused core C₁₄H₈O₄ 240.21 233–234 (dec.) 1746 (C=O), 1684 (aromatic)

Key Observations :

  • Amino vs. However, the bromo derivative has a higher molecular weight and melting point due to increased van der Waals interactions .
  • Fused vs. Simple Chromenes : The naphtho-fused derivative (3-Oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibits a higher melting point (233–234°C) and distinct IR peaks, reflecting extended conjugation and rigidity .

Key Insights :

  • The amino group in 6-amino derivatives may enhance binding to enzymatic active sites through hydrogen bonds, a feature less prominent in halogenated analogs.
  • Sulfonamide derivatives (e.g., 6-sulfonamide chromenes) demonstrate marked antidiabetic activity, highlighting the impact of substituent choice on target specificity .

Stability and Reactivity Considerations

  • Amino Group Reactivity: The primary amine in 6-amino derivatives is susceptible to oxidation and acylation, necessitating protective strategies during synthesis. In contrast, halogenated analogs are more stable under standard conditions .
  • Carboxylic Acid Functionality : All analogs share a carboxylic acid group, enabling salt formation or esterification for prodrug development. For example, ethyl esters of 6-chloro derivatives show antibacterial activity .

Biological Activity

6-Amino-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by a chromene core with an amino group at the sixth position and a carboxylic acid group at the third position. Its molecular formula is C11H9NO4C_{11}H_{9}NO_{4} with a molecular weight of approximately 207.16 g/mol. This unique structure contributes to its reactivity and biological profile.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, often involving cyclization processes that yield high purity levels suitable for research. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Activity : It acts as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential use in oxidative stress-related conditions .
  • Antimicrobial Effects : Studies have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Potential : It has been evaluated for its anticancer properties, particularly in inhibiting tumor growth through various pathways .

The mechanism of action of this compound involves targeting specific molecular pathways, primarily through enzyme inhibition. Notably, it inhibits COX enzymes, which are critical in the inflammatory response. Additionally, it has been identified as a carbonic anhydrase inhibitor, which plays a role in various physiological processes including pH regulation and tumorigenicity .

In Vitro Studies

A series of in vitro studies have assessed the inhibitory effects of this compound on various enzymes:

Enzyme Target IC50 Value (μM) Reference
COX-212.5
Carbonic Anhydrase II4.55
Myosin II< 1

These results indicate that the compound possesses significant inhibitory activity against key enzymes involved in inflammation and muscle contraction.

Antioxidant Activity

The antioxidant capacity was evaluated using various assays, revealing that this compound effectively upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in human fibroblasts .

Comparison with Related Compounds

This compound can be compared with other coumarin derivatives regarding their biological activities:

Compound Name Biological Activity
WarfarinAnticoagulant
AcenocoumarolAnticoagulant
Armillarisin AAntimicrobial
NovobiocinAntibiotic
HymecromoneAntiviral

This comparison highlights the unique properties of this compound within the broader context of coumarin derivatives.

Q & A

Q. What advanced analytical techniques characterize degradation products of this compound under oxidative stress?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) with LC-QTOF-MS identifies degradation products (e.g., decarboxylated or hydroxylated derivatives). Electron paramagnetic resonance (EPR) detects free radical intermediates, while XRD confirms structural changes in crystallized degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-2-oxo-2H-chromene-3-carboxylic acid

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